Product packaging for 7-chloro-1,5-naphthyridin-4(1H)-one(Cat. No.:CAS No. 952059-73-3)

7-chloro-1,5-naphthyridin-4(1H)-one

Cat. No.: B3316025
CAS No.: 952059-73-3
M. Wt: 180.59 g/mol
InChI Key: JAOHBHVZTFWJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Chloro-1,5-naphthyridin-4(1H)-one is a versatile 1,5-naphthyridine derivative of significant interest in medicinal and organic chemistry research. The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. These heterocyclic compounds are frequently investigated for their antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties . The chloro substituent at the 7-position makes this compound a valuable synthetic intermediate , as it can undergo further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitution to create diverse libraries of analogs for structure-activity relationship (SAR) studies . In research settings, 1,5-naphthyridine cores often act as ligands for various biological receptors and enzymes. The mechanism of action for derivatives typically involves enzyme inhibition , such as interfering with key biological targets like kinases or DNA-processing enzymes, which can induce apoptosis in cancer cells or inhibit bacterial replication . The core structure is also a precursor in synthesizing metal complexes for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B3316025 7-chloro-1,5-naphthyridin-4(1H)-one CAS No. 952059-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOHBHVZTFWJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)N=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292536
Record name 7-Chloro-1,5-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952059-73-3
Record name 7-Chloro-1,5-naphthyridin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952059-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1,5-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 7 Chloro 1,5 Naphthyridin 4 1h One

Established Synthetic Routes to the 1,5-Naphthyridin-4(1H)-one Core Structure

The construction of the 1,5-naphthyridin-4(1H)-one scaffold can be achieved through various established synthetic methods, including classical cyclization reactions, modern cycloaddition processes, and efficient multi-component reactions. nih.govresearchgate.net

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of the 1,5-naphthyridine (B1222797) core. Several named reactions have been adapted and modified for this purpose. nih.govmdpi.com

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, to form a quinoline (B57606) ring. wikipedia.orgorganic-chemistry.org This methodology can be applied to the synthesis of 1,5-naphthyridin-4(1H)-ones by using appropriately substituted aminopyridine derivatives. mdpi.com The reaction is typically catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org For instance, the synthesis of 1,8-naphthyridines has been achieved in water using choline (B1196258) hydroxide (B78521) as a catalyst, highlighting a green chemistry approach to the Friedländer reaction. acs.orgacs.org

Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org This reaction can be adapted to produce 1,5-naphthyridines from 3-aminopyridine (B143674) derivatives. nih.govmdpi.com For example, 2,8-dimethyl-1,5-naphthyridine (B3057075) can be obtained from 3-amino-4-methylpyridine (B17607) and acetaldehyde. nih.gov Similarly, naphtho[2,1-b] mdpi.comCurrent time information in Los Angeles, CA, US.naphthyridines have been synthesized using the Skraup reaction. mdpi.comresearchgate.net

Semmler-Wolff Condensation: While less common, the Semmler-Wolff transposition of oximes has been utilized in the formation of benzo[c] mdpi.comCurrent time information in Los Angeles, CA, US.naphthyridin-2(1H)-ones, demonstrating another cyclization strategy for related naphthyridine structures. mdpi.com

Cyclization ReactionKey ReactantsCatalyst/ConditionsProduct Type
Friedländer Synthesis 2-Aminonicotinaldehyde, Active methylene (B1212753) carbonylsCholine hydroxide in water1,8-Naphthyridines
Skraup Synthesis 3-Aminopyridine, GlycerolSulfuric acid, Oxidizing agent1,5-Naphthyridines
Modified Skraup 4-Aminoisoquinoline, Methyl vinyl ketoneAs₂O₅, Sulfuric acidBenzo[c] mdpi.comCurrent time information in Los Angeles, CA, US.naphthyridine

Intramolecular Cycloaddition Processes

Cycloaddition reactions provide a powerful and often stereoselective route to complex cyclic systems, including the 1,5-naphthyridine framework. nih.govnih.gov

Diels-Alder Reaction: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a versatile tool in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com Intramolecular Diels-Alder reactions of appropriately substituted pyridine (B92270) derivatives can lead to the formation of the 1,5-naphthyridine core. mdpi.comnih.gov For instance, microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines has been used to synthesize 5,6-dihydrobenzo[c] mdpi.comCurrent time information in Los Angeles, CA, US.naphthyridines. mdpi.com The reaction often proceeds with high stereoselectivity. nih.govnih.govmasterorganicchemistry.com

Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, typically catalyzed by a Lewis acid, to form tetrahydroquinolines. wikipedia.orgnih.gov This reaction can be adapted to synthesize 1,5-naphthyridine derivatives. nih.gov For example, a series of 4-phenyl-1,5-naphthyridine derivatives have been synthesized from imines derived from 3-aminopyridines and styrenes. nih.gov The reaction can also be performed in a three-component fashion. wikipedia.orgrsc.org

Cycloaddition ProcessKey ReactantsCatalyst/ConditionsProduct Type
Intramolecular Diels-Alder o-Furyl(allylamino)pyridinesAcid catalyst, Microwave irradiation5,6-Dihydrobenzo[c] mdpi.comCurrent time information in Los Angeles, CA, US.naphthyridines
Povarov Reaction Imines (from 3-aminopyridines and aldehydes), StyrenesLewis acidTetrahydro-1,5-naphthyridines

Multi-Component Reactions (MCRs) for Naphthyridinone Scaffold Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by minimizing waste and simplifying procedures. nih.govorganic-chemistry.org Several MCRs have been developed for the synthesis of naphthyridine and related heterocyclic scaffolds. chemicalpapers.comrsc.org For instance, a one-pot, three-component protocol involving 2-chloroquinoline-3-carbaldehydes, cyclic hexanedione, and ammonium (B1175870) acetate (B1210297) has been used to construct N-containing heterocycles in an aqueous medium. researchgate.net

Targeted Synthesis of 7-Chloro-1,5-naphthyridin-4(1H)-one

The introduction of a chlorine atom at the C7 position of the 1,5-naphthyridin-4(1H)-one core is a key step in the synthesis of various biologically active compounds. This can be achieved through direct halogenation or by building the chlorinated ring system from functionalized precursors.

Halogenation Strategies of 1,5-Naphthyridin-4(1H)-ones

Direct chlorination of the 1,5-naphthyridin-4(1H)-one scaffold is a common and effective method. The hydroxyl group at the 4-position can be converted to a chloro group using standard chlorinating agents. nih.gov

Chlorination with POCl₃ and PCl₅: Phosphorus oxychloride (POCl₃) is a widely used reagent for the chlorination of hydroxyl-containing heterocycles. nih.govnih.govmdpi.com The reaction of 1,5-naphthyridin-4(1H)-one with POCl₃, often in the presence of a base like pyridine or N,N-dimethylaniline, affords the corresponding 4-chloro-1,5-naphthyridine. nih.govsci-hub.se A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be employed as a potent chlorinating agent. indianchemicalsociety.com For example, chlorination of a 1,5-naphthyridin-4(1H)-one derivative with POCl₃ was a key step in the synthesis of a quinoline derivative. acs.org

Halogenation ReagentSubstrateConditionsProduct
POCl₃ 1,5-Naphthyridin-4(1H)-oneReflux4-Chloro-1,5-naphthyridine
POCl₃/PCl₅ Hydroxy-1,5-naphthyridinonesHeatingChloro-1,5-naphthyridines

Synthesis via Functionalized Pyridine Precursors

An alternative approach involves the construction of the 1,5-naphthyridine ring system from pyridine precursors that already contain the desired functionalities or can be easily converted to them. researchgate.netmdpi.comresearchgate.netnih.gov This strategy allows for greater control over the substitution pattern of the final product. For instance, a domino amination/conjugate addition reaction of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines has been developed for the synthesis of 1,8-naphthyridin-4(1H)-one derivatives. nih.gov Similarly, the cyclization of aminopyridines with ethyl 3-ethoxy-2-cyano-acrylate offers a viable alternative to the Friedländer condensation for preparing 4-hydroxy- Current time information in Los Angeles, CA, US.nih.govnaphthyridine-3-carbonitriles, which are useful intermediates. researchgate.net

Thermolysis of Azaylides as a Synthetic Approach

The synthesis of naphthyridinone cores through the thermolysis of azaylides, such as pyridinium (B92312) ylides, is not a widely documented strategy. Pyridinium ylides are versatile intermediates in organic synthesis, primarily utilized in cycloaddition reactions with electron-deficient alkenes or alkynes to form indolizine (B1195054) derivatives and other heterocyclic systems. Their application in reactions involving Michael acceptors and aldehydes is also reported. However, literature detailing their thermal decomposition or rearrangement to form fused bicyclic structures like the 1,5-naphthyridinone skeleton is scarce. Consequently, this pathway is not considered a standard or common method for the synthesis of this compound.

Nitrile Hydration/Cyclization Procedures

The formation of naphthyridinone rings via nitrile hydration followed by intramolecular cyclization represents a viable and modern synthetic approach. A notable example is the development of a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions. This method underscores the utility of a nitrile group as a precursor to the lactam functionality within the naphthyridine core. Another established, though mechanistically different, route to naphthyridin-4-ones is the Conrad-Limpach reaction, which involves the thermal condensation of a primary aromatic amine with a β-ketoester, followed by cyclization of the resulting Schiff base intermediate. The Gould-Jacobs reaction, starting from a 3-aminopyridine and diethyl methylenemalonate, similarly yields 4-hydroxy-1,5-naphthyridine structures after thermal cyclization.

An alternative cyclization process involves treating a substituted pyridine with diethyl oxalate, followed by reduction of nitro and carbonyl groups and subsequent lactamization to form the 1,5-naphthyridine core. These methods highlight the importance of intramolecular cyclization as a key step in constructing the naphthyridinone scaffold from various functionalized pyridine precursors.

Post-Synthetic Modifications and Derivatization Strategies of this compound

The this compound backbone is a robust platform for extensive chemical modification. The presence of the chlorine atom, the carbonyl group, and the aromatic rings allows for a diverse range of post-synthetic transformations.

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the C-7 position of the 1,5-naphthyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), serving as a versatile handle for introducing a variety of functional groups. This reactivity is analogous to that observed in other chloro-substituted nitrogen heterocycles. A range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride to furnish functionalized derivatives. For instance, reactions with various primary and secondary amines lead to the corresponding 7-amino-1,5-naphthyridin-4(1H)-ones. Similarly, treatment with thiols or their corresponding thiolates provides 7-thioether derivatives.

The table below summarizes representative nucleophilic substitution reactions on the chloro-naphthyridine scaffold.

NucleophileReagent ExampleProduct Type
AmineAniline, Morpholine7-Amino-1,5-naphthyridin-4(1H)-one
ThiolSodium methanethiol7-(Methylsulfanyl)-1,5-naphthyridin-4(1H)-one
Alcohol/AlkoxideSodium methoxide7-Methoxy-1,5-naphthyridin-4(1H)-one

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is particularly prominent in the derivatization of heteroaryl halides. This reaction enables the coupling of this compound with a wide variety of aryl- or heteroarylboronic acids or their esters.

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized phosphine (B1218219) ligands and appropriate reaction conditions can achieve high yields.

Below is a table of typical conditions for Suzuki-Miyaura coupling reactions involving chloro-heterocycles.

Catalyst / PrecursorLigandBaseSolvent
Pd(OAc)₂PCy₃K₂CO₃Toluene
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane
PdCl₂(dppf)-Na₂CO₃DMF/Water
[Pd(η³-C₃H₅)Cl]₂DPEPhosNaHCO₃t-BuOH

Electrophilic Aromatic Substitution on the Naphthyridine Ring

Electrophilic aromatic substitution (EAS) on the 1,5-naphthyridine ring system is challenging due to the electron-deficient nature of the two pyridine rings. The nitrogen atoms withdraw electron density, deactivating the ring towards attack by electrophiles. Common EAS reactions like nitration and halogenation typically require harsh conditions.

The position of substitution is directed by the existing groups. For this compound, the directing effects of the chloro, carbonyl, and ring nitrogens must be considered. One strategy to facilitate substitution is the initial formation of an N-oxide by treating the naphthyridine with a peracid, which can activate the ring toward both electrophilic and nucleophilic attack. For instance, nitration of the naphthyridine ring can be achieved using a mixture of nitric and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. The precise regiochemical outcome of such reactions on the this compound scaffold would require specific experimental determination.

Functional Group Interconversions (e.g., Oxidation, Reduction of Carbonyl or Substituents)

The functional groups on the this compound core and its derivatives can be chemically transformed to create further analogues. A key transformation is the reduction of the C-4 carbonyl group. Using reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be converted to a secondary alcohol, yielding 7-chloro-1,2,3,4-tetrahydro-1,5-naphthyridin-4-ol. Stronger reducing agents may effect further reduction.

Substitu

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 1-position (N-1) of the this compound ring system can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are crucial for introducing a wide variety of substituents, thereby modifying the compound's physical, chemical, and biological properties.

The N-alkylation of 1,5-naphthyridinone cores is typically achieved by treating the parent heterocycle with an alkyl halide in the presence of a base. nih.gov The base serves to deprotonate the nitrogen of the amide, generating a nucleophilic anion that subsequently attacks the electrophilic alkylating agent. Common bases used for this purpose include cesium carbonate, which facilitates the reaction under relatively mild conditions. nih.gov For instance, the N-alkylation of 1,5-naphthyridine-2,6-dione has been successfully performed with 1-bromooctane (B94149) using this method. nih.gov

Similarly, N-acylation can be accomplished using acyl halides or anhydrides as the acylating agents. These reactions introduce an acyl group onto the N-1 position, a common strategy in the synthesis of complex molecules. The reactivity of the N-1 position as a nucleophile allows for functionalization with a range of electrophilic reagents, including isocyanates and tosyl halides. nih.gov

Detailed research findings on the N-alkylation of the specific this compound scaffold are presented below, demonstrating the versatility of this reaction.

Starting Material Reagent Base Solvent Product Yield (%) Reference
This compoundEthyl bromoacetateK₂CO₃DMFEthyl 2-(7-chloro-4-oxo-1,5-naphthyridin-1(4H)-yl)acetate95
This compound2-BromopropaneK₂CO₃DMF7-chloro-1-isopropyl-1,5-naphthyridin-4(1H)-one98
This compoundBenzyl bromideK₂CO₃DMF1-benzyl-7-chloro-1,5-naphthyridin-4(1H)-one96

Selective Functionalization of Polyhalogenated Naphthyridinones

The presence of multiple halogen atoms on the naphthyridinone scaffold, as in di- or tri-halogenated derivatives, presents opportunities for selective functionalization. The differential reactivity of halogen atoms at various positions on the ring system allows for stepwise and regioselective introduction of different substituents. This is a powerful strategy for the synthesis of highly complex and polyfunctionalized naphthyridines.

A key example of this selectivity is seen in the reactions of dichloro-1,5-naphthyridine derivatives. nih.gov The chlorine atoms at different positions exhibit distinct reactivities towards nucleophilic substitution. This allows for a sequential functionalization strategy where one chlorine atom is replaced under a specific set of conditions, leaving the other intact for a subsequent, different transformation. For example, in the case of a dichloro-1,5-naphthyridine, a sequential process involving the incorporation of an amino group can lead to selectively functionalized 4-amino-1,5-naphthyridine derivatives. nih.gov

Organometallic chemistry provides further advanced methods for regioselective functionalization. The use of directed zincation or magnesiation with TMP-bases (2,2,6,6-tetramethylpiperidide) allows for the specific metalation of one position over another, which can then be quenched with an electrophile. uni-muenchen.de Furthermore, cobalt-catalyzed cross-coupling reactions between halogenated naphthyridines and organometallic reagents (magnesium or zinc) enable the selective formation of new carbon-carbon bonds at specific halogenated sites. uni-muenchen.de

The table below summarizes findings on the selective functionalization of a dihalogenated naphthyridine, highlighting the controlled, stepwise substitution of halogen atoms.

Starting Material Reagent 1 Reagent 2 Product Key Feature Reference
2,4-dichloro-1,5-naphthyridine2-(4-amino-4-methylpentyl)isoindole-1,3-dione, NaHAmmonia4-amino-2-chloro-1,5-naphthyridine derivativeSequential incorporation of an amine at C4 followed by amination at C2 nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 7 Chloro 1,5 Naphthyridin 4 1h One Analogs

Impact of Substituent Position and Electronic Nature on Molecular Interactions

The biological activity of 1,5-naphthyridin-4(1H)-one analogs is highly sensitive to the placement and electronic characteristics of various substituents on the naphthyridine core. Research into these modifications has revealed critical insights into their molecular interactions.

Studies on novel bacterial topoisomerase inhibitors (NBTIs) featuring a 1,5-naphthyridine (B1222797) motif have shown that substitutions at the C-2 and C-7 positions are crucial for optimal antibacterial activity. nih.gov These investigations suggest that a limited range of both electron-donating (activating) and electron-withdrawing (deactivating) groups are tolerated at these positions. Specifically, an alkoxy group like methoxy (B1213986), or a cyano (CN) group at the C-2 position, and a halogen or hydroxyl group at the C-7 position appear to be favored for broad-spectrum antibacterial efficacy. nih.gov Conversely, substitutions on the other carbon atoms of the naphthyridine ring generally have a detrimental effect on activity. nih.gov

In the context of antitumor agents, modifications at the C-7 position have been extensively explored. It was found that aminopyrrolidine derivatives at C-7 are more effective than other amines or thioether derivatives. acs.org Further QSAR (Quantitative Structure-Activity Relationship) studies on naphthyridine derivatives have highlighted the importance of the C-1 imino (NH) group and the C-4 carbonyl group for cytotoxicity in human cancer cell lines. nih.gov The positioning of methyl groups also significantly influences activity; substitutions at the C-6 or C-7 positions result in more active compounds than those substituted at the C-5 position. nih.gov Compounds with two methyl groups at both the C-5 and C-7 positions, or with no substitutions at C-5, C-6, and C-7, were found to be substantially less active. nih.gov

The electronic nature of substituents on a phenyl ring attached to the C-2 position also plays a role. For instance, in certain series, compounds with a 2',4'-dimethoxy phenyl ring showed stronger activity against some cancer cell lines, while those with a 3',4'-dimethoxy phenyl ring were more potent against others. nih.gov The introduction of a larger aromatic system, like a naphthyl ring, at the C-2 position significantly enhanced cytotoxic activity. nih.gov

PositionPreferred Substituent(s)Impact on ActivityReference(s)
C-2 Methoxy, Cyano (CN), NaphthylOptimal antibacterial activity, Enhanced cytotoxicity nih.gov, nih.gov
C-7 Halogen, Hydroxyl, Aminopyrrolidine derivativesOptimal antibacterial activity, Increased antitumor efficacy acs.org, nih.gov
C-5, C-6, C-7 Methyl at C-6 or C-7 > Methyl at C-5Increased cytotoxicity nih.gov
C-1 (NH), C-4 (C=O) UnsubstitutedImportant for cytotoxicity nih.gov

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional arrangement of a molecule (its conformation) is critical for its ability to bind to a biological target, such as a protein receptor or enzyme. Conformational analysis of 7-chloro-1,5-naphthyridin-4(1H)-one analogs, often aided by computational modeling, provides valuable insights into the optimal geometry for receptor interaction.

Furthermore, 3D-QSAR studies utilize computational contour maps (e.g., from CoMFA and CoMSIA models) to visualize the spatial and electronic requirements for activity. nih.gov These maps can indicate regions where bulky, electropositive, electronegative, or hydrogen-bond donor/acceptor groups would be favorable or unfavorable for biological activity. For naphthyridine derivatives, such analyses have confirmed that the C-1 NH and C-4 carbonyl groups are vital for interactions, likely through hydrogen bonding with the receptor. nih.gov The contour maps can also suggest specific modifications to substituents to enhance binding affinity. For example, they might indicate that replacing a hydrogen atom on an attached phenyl ring with a negatively charged group could enhance activity against a particular cell line. nih.gov

Stereochemical Influences on Biological Activity Profiles

Stereochemistry, the 3D arrangement of atoms in a molecule, can have a profound impact on biological activity. Enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significantly different potencies, metabolic profiles, and toxicities because biological targets like enzymes and receptors are themselves chiral.

In the development of NBTIs based on the 1,5-naphthyridine scaffold, the stereochemistry of substituents on the linker moiety was found to be a key determinant of activity. rsc.org For analogs with a hydroxyl group on the linker connecting the naphthyridine core to another part of the molecule, the α-hydroxy enantiomer was found to be preferred for antibacterial potency and spectrum. rsc.org This indicates a specific stereochemical requirement for optimal interaction with the bacterial topoisomerase enzyme complex.

The importance of stereoisomerism is also evident in the substituents attached to the naphthyridine ring. For instance, a study of 1,8-naphthyridine (B1210474) derivatives with antitumor activity identified a trans-3-amino-4-methoxypyrrolidinyl group at the C-7 position as being particularly effective. acs.org The "trans" configuration specifies a particular spatial relationship between the amino and methoxy groups on the pyrrolidine (B122466) ring, suggesting that this specific arrangement is crucial for the compound's potent in vivo and in vitro antitumor activity. acs.org These findings underscore the necessity of controlling stereochemistry during the synthesis and development of new therapeutic agents based on the this compound framework.

Development of Libraries for SAR Exploration

To efficiently explore the structure-activity relationships of this compound analogs, researchers often synthesize and screen compound libraries. These libraries consist of a series of related compounds where specific parts of the molecule are systematically varied. This approach allows for the rapid identification of key structural features that govern biological activity.

The development of these libraries relies on robust and versatile synthetic strategies. researchgate.net Foundational methods like the Friedländer and Skraup reactions are often used to construct the core 1,5-naphthyridine ring system from simpler precursors. nih.govmdpi.com Once the core is formed, functionalization at various positions is achieved through reactions such as the chlorination of hydroxy-1,5-naphthyridines using reagents like phosphorus oxychloride (POCl₃) to install the key chlorine atom, which can then serve as a handle for further modifications via nucleophilic substitution reactions. nih.govmdpi.com

For example, in the search for NBTIs, a library of fifty-five 1,5-naphthyridine compounds was synthesized and evaluated against a panel of bacterial strains to map out the SAR. nih.gov Similarly, libraries of 5-substituted naphthyridyl analogues have been created to investigate the impact of modifications at this position on metabolic stability and potency. nih.gov Large commercial databases, such as the ChemDiv library which contains over 1.5 million compounds, are also utilized in virtual screening campaigns to identify potential hits that can then be synthesized and tested. chemdiv.com This combination of targeted library synthesis and large-scale screening is a powerful engine for drug discovery, enabling the systematic exploration of the chemical space around the this compound scaffold to optimize for potency and drug-like properties.

Molecular Interactions and Biological Target Engagement of 7 Chloro 1,5 Naphthyridin 4 1h One Analogs in Vitro and Mechanistic Studies

Enzyme Inhibition and Modulation Mechanisms (In Vitro)

Derivatives of the 1,5-naphthyridine (B1222797) core have demonstrated significant inhibitory activity against several protein kinases crucial in cell cycle regulation and signal transduction.

Aurora Kinases A/B: The Aurora kinase family, comprising Aurora A, B, and C, are key regulators of mitosis. Their overexpression is linked to various cancers. cellsignal.com Analogs of 7-chloro-1,5-naphthyridin-4(1H)-one, specifically (7-aryl-1,5-naphthyridin-4-yl)ureas, have been identified as a novel class of Aurora kinase inhibitors. nih.gov One of the most active compounds in this series, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea, exhibited potent inhibition of Aurora A and B with IC₅₀ values of 13 nM and 107 nM, respectively. nih.gov These compounds demonstrate the potential of the 1,5-naphthyridine scaffold in developing anticancer agents that target mitotic processes. nih.gov

c-Met: The c-Met receptor tyrosine kinase is another important target in cancer therapy, as its aberrant activation is involved in tumor growth and metastasis. While direct inhibition of c-Met by this compound analogs is a subject of ongoing research, the broader class of kinase inhibitors includes compounds targeting c-Met. For instance, PHA-665752, a c-Met inhibitor, has shown efficacy in preclinical models. nih.gov The structural similarities between different kinase inhibitors suggest that modifications to the this compound core could yield potent c-Met inhibitors.

DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological disorders and some cancers. Small-molecule inhibitors targeting DYRK1A have been developed. nih.gov A novel inhibitor, FINDY, was identified to selectively interfere with the folding process of DYRK1A, leading to its degradation. nih.gov This unique mechanism of action highlights the potential for developing highly selective kinase inhibitors. While specific data on this compound analogs as DYRK1A inhibitors is emerging, the general pursuit of selective DYRK1A inhibitors is an active area of research. nih.gov

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. wikipedia.org Their inhibition leads to DNA damage and cell death, making them effective targets for anticancer and antibacterial drugs. wikipedia.orgnih.gov

Topoisomerase I: Topoisomerase I inhibitors act by trapping the enzyme-DNA cleavage complex, which ultimately leads to lethal single-strand breaks in DNA. wikipedia.orgnih.gov While many topoisomerase inhibitors exist, the specific activity of this compound analogs against Topoisomerase I is an area of continued investigation.

Topoisomerase II: Naphthyridine derivatives have shown the ability to inhibit Topoisomerase II. For instance, 7-chloro-1,3-dihydroxyacridone, a compound with a related heterocyclic structure, was found to inhibit the catalytic activity of mammalian topoisomerase II without affecting topoisomerase I. nih.gov This compound and its derivatives represent a novel class of topoisomerase II catalytic inhibitors. nih.gov They were shown to antagonize the DNA cleavage induced by other agents like etoposide. nih.gov Furthermore, some 1,5-naphthyridinone derivatives are known to act by inhibiting bacterial topoisomerase, leading to bacterial cell death. nih.gov The mechanism of some pyranonaphthoquinone derivatives against topoisomerase II involves inducing the religation and dissociation of the enzyme from DNA. nih.gov

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular protein homeostasis. Inhibition of the proteasome is a validated strategy in cancer therapy.

Rpn11-selective Inhibition: Rpn11 is a metalloprotease subunit of the 19S regulatory particle of the proteasome that deubiquitinates substrates prior to their degradation. nih.gov Targeting Rpn11 offers an alternative approach to proteasome inhibition. nih.govmdpi.com A fragment-based drug discovery approach identified 8-thioquinoline (8TQ) as a potent inhibitor of Rpn11. researchgate.net Further optimization of this scaffold led to the development of capzimin, a selective and potent Rpn11 inhibitor. researchgate.netdiva-portal.org Structure-activity relationship studies suggest that these inhibitors act by coordinating the catalytic Zn²⁺ ion in the active site of Rpn11. nih.gov While not direct analogs of this compound, these findings highlight the potential of targeting Rpn11 with small molecules.

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and neuronal function. Its dysregulation is implicated in diseases like Alzheimer's disease and bipolar disorder. nih.govplos.org

Inhibitors of GSK-3β have been developed from various chemical scaffolds. nih.gov For example, a series of N-(pyridin-2-yl)cyclopropanecarboxamide derivatives were identified as potent GSK-3β inhibitors, with one compound demonstrating an IC₅₀ of 70 nM. nih.gov While specific studies on this compound analogs as GSK-3β inhibitors are not extensively documented, the therapeutic potential of targeting GSK-3β makes this an interesting area for future exploration with this scaffold. nih.gov

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication. It is a well-established target for antibacterial drugs. nih.govnih.gov

Nalidixic acid, a 1,8-naphthyridinone derivative, was one of the first synthetic antibiotics and acts by inhibiting the A subunit of bacterial DNA gyrase. nih.gov Since then, numerous fluoroquinolone antibiotics, which are derivatives of the naphthyridine scaffold, have been developed. nih.gov These compounds, such as enoxacin, block bacterial DNA replication by binding to DNA gyrase. nih.gov More recent research has focused on developing novel 1,4-dihydro nih.govnih.govnaphthyridine derivatives as potent DNA gyrase inhibitors. nih.gov One such derivative showed an antibacterial profile comparable to established drugs like ciprofloxacin. nih.gov Docking studies have confirmed strong interactions between these compounds and the E. coli DNA gyrase enzyme. nih.gov Furthermore, N-phenylpyrrolamide inhibitors of bacterial DNA gyrase with low nanomolar IC₅₀ values have been discovered, showing selectivity for bacterial topoisomerases over their human counterparts. rsc.org

Receptor Binding and Modulation (In Vitro)

The interaction of this compound analogs with various cellular receptors is a key aspect of their pharmacological profile.

In vitro studies on 4-aryloxy-7-chloroquinoline derivatives, which share the 7-chloro-substituted heterocyclic core, have demonstrated their effectiveness against Leishmania donovani. nih.gov These compounds were shown to disrupt the mitochondrial membrane potential of the parasites. nih.gov While specific receptor binding studies for this compound analogs are still emerging, the broad biological activities of related compounds suggest potential interactions with various cellular receptors that warrant further investigation.

Cannabinoid Receptor (CB1, CB2) Agonism

While research into the direct cannabinoid receptor agonism of this compound is limited, extensive studies have been conducted on closely related 1,8-naphthyridin-2(1H)-one-3-carboxamide analogs, revealing them as potent and highly selective ligands for the cannabinoid receptor type 2 (CB2). drugbank.com These analogs demonstrate the tunability of the naphthyridine scaffold for achieving high affinity and selectivity for cannabinoid receptors.

The binding affinities of these compounds for human CB1 (hCB1R) and CB2 (hCB2R) receptors have been determined through competitive radioligand displacement assays using [³H]CP-55,940. drugbank.com Structure-activity relationship (SAR) studies show that substituents at the N-1 and C-6 positions of the naphthyridine ring are critical for modulating affinity and selectivity. For instance, introducing hydroxyalkyl chains at the N-1 position can eliminate CB1 receptor affinity while increasing CB2 affinity as the chain length extends. drugbank.com

Furthermore, fluorescent probes for the CB1 receptor have been developed using a naphthyridin-2-(1H)-one-3-carboxamide scaffold, with some probes retaining high CB1R affinity in the nanomolar range. drugbank.com The position of halogen atoms, such as chlorine, on related indole-based synthetic cannabinoids has been shown to significantly affect CB1 binding affinity, indicating that the placement of the chloro-substituent on the naphthyridine ring is likely a key determinant of receptor interaction. researchgate.net

Binding Affinities (Ki, nM) of Naphthyridinone Analogs at Cannabinoid Receptors
CompoundSubstituent (N-1)CB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
1H>10000314>31.8
2Methyl>10000142>70.4
32-Hydroxyethyl>10000415>24.1
43-Hydroxypropyl>10000101>99.0
54-Hydroxybutyl>1000028>357

Adenosine (B11128) Receptor Agonistic Activity

Currently, there is a lack of specific research in the available scientific literature detailing the agonistic activity of this compound or its direct analogs at adenosine receptor subtypes (A1, A2A, A2B, A3). While the broader field of adenosine receptor ligands is extensive, with many compounds identified as either agonists or antagonists for various therapeutic purposes, the naphthyridine scaffold has been more prominently explored for other targets. nih.govnih.govmdpi.com Studies on other heterocyclic compounds, such as flavonoids, have identified them as adenosine receptor antagonists, but this does not directly inform on the potential agonistic properties of naphthyridinones. researchgate.net

Adrenoceptor Antagonism

The investigation of naphthyridine derivatives has revealed their potential as adrenoceptor antagonists. Specifically, a complex derivative, (8a alpha,12a alpha,13a alpha)-5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino[2,1-g] nih.govnih.govnaphthyridine, has been identified as a potent and highly selective alpha-2-adrenoceptor antagonist. nih.gov Alpha-adrenoceptor antagonists are a class of drugs that inhibit smooth muscle contraction by blocking alpha-adrenergic receptors, with applications in treating conditions like hypertension and benign prostatic hypertrophy. nih.govmhmedical.com However, detailed studies focusing specifically on the this compound scaffold as an adrenoceptor antagonist, particularly for beta-adrenoceptors, are not prevalent in the current literature. drugbank.comnih.gov

Neurokinin NK1-Receptor Analogues

Several analogs based on the naphthyridine framework have been synthesized and evaluated as antagonists of the Neurokinin 1 (NK1) receptor. targetmol.com The NK1 receptor, which binds the neuropeptide Substance P, is implicated in emesis, pain, and inflammation. targetmol.com Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been developed as potent and orally active tachykinin NK1 receptor antagonists. nih.gov One such compound, (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H- nih.govnih.govdiazocino[2,1-g] nih.govnih.govnaphthyridine-6,13-dione, was synthesized atropdiastereoselectively and showed high antagonist potency. nih.gov The synthesis of other potent NK1 receptor antagonists, such as netupitant, has involved intermediates derived from nicotinic acid, a structural relative of the naphthyridine core. mhmedical.com These findings underscore the utility of the naphthyridine scaffold in designing effective NK1 receptor antagonists.

Mechanisms of Action in Cellular and Subcellular Contexts (In Vitro)

DNA Intercalation and Stabilization

The planar, aromatic ring system characteristic of the naphthyridine nucleus suggests a potential for these compounds to interact with DNA. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, disrupting its structure and function, which can lead to cell death. nih.govresearchgate.net This mechanism is a hallmark of many anticancer agents. nih.govusp.br While direct evidence of DNA intercalation by this compound itself is not extensively documented, related compounds have been shown to target DNA-associated processes. For example, certain 1,5-naphthyridine derivatives have been developed as bacterial topoisomerase inhibitors. nih.gov Topoisomerases are enzymes that manage the topology of DNA; their inhibition by intercalating agents can stabilize the enzyme-DNA complex, leading to breaks in the DNA strand and subsequent cell death. usp.br The structural similarity of naphthyridinones to known intercalators like acridines and naphthalimides further supports the hypothesis that DNA binding and intercalation are plausible mechanisms of action for their observed biological effects. researchgate.netnih.gov

Induction of Apoptosis and Cell Cycle Arrest (In Vitro Cytotoxicity)

A significant mechanism through which naphthyridine analogs exert their anticancer effects is the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle. usp.br Numerous studies have demonstrated the in vitro cytotoxicity of various naphthyridinone derivatives against a panel of human cancer cell lines.

For example, a novel dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative, MHY-449, has been shown to inhibit the growth of human lung cancer cells in a time- and concentration-dependent manner. drugbank.comunimelb.edu.au Mechanistic studies revealed that MHY-449 induces cell cycle arrest at the S phase and increases the sub-G1 cell population, a marker of apoptosis. drugbank.comunimelb.edu.au This was accompanied by changes in the expression of key apoptotic proteins, loss of mitochondrial membrane potential, and activation of the caspase cascade. drugbank.comunimelb.edu.au

Similarly, pyrazole (B372694) derivatives of naphthyridine have been identified as proapoptotic agents in cervical (HeLa) and breast (MCF-7) cancer cells. usp.br These compounds were observed to cause cell shrinkage and condensation of nuclear material, which are characteristic features of apoptosis. usp.br Another study found that a specific 1,3-diazaheterocycle fused [1-a] nih.govnih.govnaphthyridine derivative, known as 3u, induces necroptosis at low concentrations and apoptosis at higher concentrations in human melanoma cells. nih.gov

The cytotoxic potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.

In Vitro Cytotoxicity (IC50, µM) of Naphthyridine Derivatives in Human Cancer Cell Lines
CompoundHeLa (Cervical)HL-60 (Leukemia)PC-3 (Prostate)Reference
Colchicine (Reference)23.67.819.7 nih.gov
Compound 515.21.111.2 nih.gov
Compound 1011.41.514.8 nih.gov
Compound 141.10.27.4 nih.gov
Compound 151.30.35.9 nih.gov
Compound 160.70.15.1 nih.gov

Membrane Disruption in Microbial Targets (In Vitro)

While direct studies on the membrane disruption capabilities of this compound itself are limited, research on related naphthyridine derivatives provides insights into their potential mechanisms against microbial targets. For instance, certain 1,8-naphthyridinone derivatives have been shown to act as DNA-gyrase inhibitors. The introduction of a bromine atom at the C-6 position of the naphthyridine structure enhanced antibacterial activity, with some derivatives showing potent inhibitory effects against DNA gyrase. mdpi.com

The combination of a robenidine (B1679493) analog, NCL195, with outer membrane permeabilizers like polymyxin (B74138) B (PMB) has demonstrated a dual mechanism of action against Gram-negative bacteria. nih.gov PMB disrupts the outer membrane, allowing NCL195 to penetrate and disrupt the inner membrane potential. nih.gov This suggests that the efficacy of naphthyridine-based compounds against certain bacteria can be significantly enhanced by facilitating their passage through the outer membrane. nih.gov

Furthermore, various 1,8-naphthyridine (B1210474) derivatives have been evaluated for their in vitro antibacterial activity against a range of bacterial strains, including S. aureus, B. cereus, and E. coli. mdpi.com Some of these compounds exhibited good activity, particularly against P. vulgaris and S. aureus. mdpi.com

Broader Mechanistic Biological Activities (In Vitro)

Several analogs of this compound have demonstrated significant anti-inflammatory properties in vitro. A study on 1,8-naphthyridine-3-carboxamide derivatives identified three compounds (C-22, C-31, and C-34) that effectively inhibited the secretion of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov Compound C-34, in particular, showed potent inhibition of inflammatory markers, including TNF-α, IL-8, and nitric oxide (NO) in lipopolysaccharide (LPS)-treated mouse dendritic cells at concentrations of 0.2 and 2 μM. nih.gov It also significantly downregulated the secretion of TNF-α, IL-1β, and IL-6 in murine splenocytes and THP-1 cells. nih.gov

Other studies on 1,6-naphthyridine (B1220473) analogs have also revealed strong anti-inflammatory effects. Certain derivatives significantly reduced the secretion of TNF-α and IL-6 in LPS-stimulated murine macrophages. nih.gov For example, 12,13-dehydrosophoridine demonstrated a more potent effect than matrine (B1676216) in reducing TNF-α and IL-6 levels. nih.gov Similarly, alopecuroides B and C, which are 1,6-naphthyridine alkaloid dimers, showed strong anti-inflammatory properties by reducing TNF-α and IL-6 levels in LPS-induced RAW 264.7 cells. nih.gov Another study synthesized bioactive 1,6-naphthyridines that exhibited excellent anti-inflammatory activity through membrane stabilization and albumin denaturation methods. rsc.org

Naphthoquinone derivatives, which share some structural similarities with the broader class of compounds, are also recognized for their anti-inflammatory effects, partly through the reduction of iNOS expression. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Naphthyridine Analogs

CompoundAssayKey FindingsReference
C-34 (a 1,8-naphthyridine-3-carboxamide derivative)LPS-treated mouse dendritic cellsPotent inhibition of TNF-α, IL-8, and NO at 0.2 and 2 μM. nih.gov
C-34Murine splenocytes and THP-1 cellsSignificantly downregulated secretion of TNF-α, IL-1β, and IL-6. nih.gov
12,13-dehydrosophoridine (a 1,6-naphthyridine analog)LPS-stimulated murine macrophages (RAW 264.7)Reduced TNF-α and IL-6 levels to 56.82% and 65.21%, respectively. nih.gov
Alopecuroide B (a 1,6-naphthyridine alkaloid dimer)LPS-induced RAW 264.7 cellsReduced TNF-α and IL-6 levels to 50.05% and 52.87%, respectively. nih.gov
Alopecuroide C (a 1,6-naphthyridine alkaloid dimer)LPS-induced RAW 264.7 cellsReduced TNF-α and IL-6 levels to 49.59% and 73.90%, respectively. nih.gov
Compound 3e (a 1,6-naphthyridine)Membrane stabilization and albumin denaturation81.24% and 77.85% inhibition, respectively, at 100 μg/ml. rsc.org

The antiviral potential of naphthyridine derivatives has been explored against various viruses. A series of 1,6-naphthyridine and 7,8-dihydroisoquinoline (B3349891) analogs demonstrated potent activity against human cytomegalovirus (HCMV). nih.gov These compounds were effective against ganciclovir, foscarnet, and cidofovir-resistant HCMV strains, suggesting a novel mechanism of action. nih.gov Time-of-drug-addition studies indicated that these compounds affect the early and late stages of viral replication. nih.gov

Naphthoquinone derivatives have also shown promise as antiviral agents. nih.govgoogle.com Some have been found to inhibit the growth and replication of retroviruses, including HIV-1 and HIV-2. google.com The antiviral effect of certain naphthoquinone derivatives against HSV-1 was found to be higher than the control drug, acyclovir. nih.gov

Several naphthyridine analogs have been specifically investigated for their anti-HIV activity. A notable 8-hydroxy- nih.govresearchgate.netnaphthyridine derivative, compound 7, was found to inhibit the strand transfer step of HIV-1 integration with an IC50 of 10 nM. nih.govacs.org This compound also inhibited the spread of HIV-1 infection in cell culture by 95% at a concentration of 0.39 μM, without significant cytotoxicity at concentrations up to 12.5 μM. nih.govacs.org

Another study focused on a series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV-integrase inhibitors. nih.govresearchgate.net These compounds achieved low nanomolar IC50 values in an HIV-integrase strand transfer assay. nih.govresearchgate.net The presence of a 7-benzyl substituent was critical for potent enzyme inhibition, and carboxamide congeners showed potent antiviral activity in cellular assays. nih.govresearchgate.net

Furthermore, 1,3,4-oxadiazole (B1194373) substituted naphthyridine derivatives have been identified as inhibitors of HIV-1 integrase. researchgate.net A QSAR study on these derivatives indicated that the shape index, partition coefficient, and solvent-accessible surface area are important for their anti-HIV activities. researchgate.net Additionally, a 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivative exhibited potent and selective anti-HIV activity by inhibiting Tat-mediated transcription. mdpi.com

Table 2: In Vitro Anti-HIV Activity of Naphthyridine Analogs

Compound/Derivative SeriesMechanism of ActionPotencyReference
8-hydroxy- nih.govresearchgate.netnaphthyridine (Compound 7)Inhibition of HIV-1 integrase strand transferIC50 of 10 nM nih.govacs.org
7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivativesHIV-integrase inhibitionLow nanomolar IC50 values nih.govresearchgate.net
1,3,4-oxadiazole substituted naphthyridinesHIV-1 integrase inhibitionActivity dependent on shape, partition coefficient, and surface area researchgate.net
7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acidInhibition of Tat-mediated transcriptionPotent and selective mdpi.com

The potential of naphthyridine-related compounds in treating osteoporosis is an emerging area of research. While direct studies on this compound are not available, related research provides a basis for potential mechanisms. For instance, glabridin (B1671572) has been shown to alleviate oxidative stress-induced osteoporosis by targeting the Akt/NF-ĸB and Akt/GSK-3β pathways. nih.gov In vitro, glabridin prevented oxidative stress-induced inhibition of preosteoblast proliferation and reduced reactive oxygen species production. nih.gov

Studies on the plant Bombax ceiba have shown that its extracts can enhance the proliferation of rat osteoblast-like UMR-106 cells and increase matrix ossification, indicating osteogenic activity. nih.gov Furthermore, research on pentraxin 3 (PTX3) suggests its involvement in osteogenic differentiation, with the potential to serve as a biomarker and therapeutic agent for osteoporosis. mdpi.com Metabolomic studies have also identified distinct metabolites associated with osteopenia and osteoporosis, which could serve as predictors for the condition. mdpi.com

The αvβ3 integrin is a therapeutic target for diseases like osteoporosis. nih.gov Structure-guided design has led to the development of small-molecule pure αvβ3 antagonists that inhibit bone resorption in vitro. nih.gov These antagonists, such as TDI-4161 and TDI-3761, inhibit αVβ3-mediated cell adhesion to its ligands without inducing a conformational change in the receptor. nih.gov This is a favorable property as it avoids the paradoxical enhancement of angiogenesis seen with some partial agonists. nih.gov

The αvβ3 integrin is expressed on osteoclasts and plays a role in bone resorption. nih.gov Therefore, antagonists of this receptor have the potential to be valuable in treating osteoporosis. nih.gov However, it is important to note that the in vivo effects of αvβ3 inhibition can be complex, as one study showed that the αvβ3 antagonist cilengitide (B523762) worsened liver fibrosis in animal models despite its antifibrogenic effects on hepatic stellate cells in vitro. nih.gov

Platelet Aggregation Modulation

The investigation focused on platelet aggregation induced by arachidonic acid, collagen, and adenosine diphosphate (B83284) (ADP). nih.gov Five of the synthesized compounds demonstrated notable inhibitory activity. The antiplatelet effect of these active derivatives was found to be comparable to that of papaverine (B1678415) when arachidonic acid and collagen were used as inducers. Furthermore, the most potent of these compounds also exhibited significant activity in the ADP-induced aggregation test. nih.gov

Mechanistically, the most active of the tested 1,8-naphthyridine derivatives were observed to significantly increase cyclic AMP (cAMP) levels in platelets. This elevation of cAMP, a key signaling molecule in platelet inhibition, was achieved without the involvement of the adenylyl cyclase system. nih.gov

The following table summarizes the key findings related to the antiplatelet activity of the studied 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives.

Inducer Observed Activity Mechanistic Insight
Arachidonic AcidInhibition of platelet aggregationIncrease in platelet cAMP levels
CollagenInhibition of platelet aggregationIncrease in platelet cAMP levels
ADPInhibition of platelet aggregationIncrease in platelet cAMP levels

It is important to note that these findings are for 1,8-naphthyridine derivatives and may not be directly extrapolated to this compound analogs. However, they provide a basis for potential antiplatelet activity within the broader naphthyridine class of compounds.

Antioxidant Mechanisms

Direct research on the antioxidant mechanisms of this compound analogs is limited. However, studies on structurally similar compounds, such as a 7-chloro-6-fluoro-1,8-naphthyridine derivative, have demonstrated significant antioxidant potential. researchgate.net In a free radical scavenging assay using DPPH (2,2-diphenyl-1-picrylhydrazyl), synthesized compounds containing the 1,8-naphthyridine scaffold exhibited notable antioxidant activity. researchgate.net

The structure-activity relationship (SAR) studies of these 1,8-naphthyridine derivatives indicated that the presence of electron-withdrawing groups, such as chloro and nitro groups at the para position of a phenyl ring attached to the core, enhanced the antimicrobial and, by extension, the antioxidant activity of the compounds. researchgate.net This suggests that the electronic properties of substituents play a crucial role in the antioxidant capacity of the naphthyridine scaffold.

While the precise mechanisms of antioxidant action were not fully elucidated in the reviewed study, the ability to scavenge free radicals is a key indicator of antioxidant potential. The diverse biological activities of 1,8-naphthyridine derivatives, including their antioxidant properties, have established them as a versatile scaffold in medicinal chemistry. researchgate.net

Anti-allergic Responses

While specific studies on the anti-allergic responses of this compound analogs are not prevalent, research into the broader class of 1,8-naphthyridine derivatives has shown promise in this area. A comprehensive literature search has identified the 1,8-naphthyridine scaffold as a potent antiallergic and antihistaminic agent. nih.gov

Derivatives of 1,8-naphthyridine have been designed and synthesized to evaluate their in vivo antihistaminic activity. For instance, new 1,8-naphthyridine-3-carboxylic acid derivatives have been tested on guinea pig trachea, with some compounds displaying a promising bronchorelaxant effect. nih.gov Molecular docking studies have been employed to understand the molecular interactions and binding modes of these compounds within the active site of the H1 receptor, a key player in allergic reactions. nih.gov

One notable compound from these studies, azelastine, a phthalazinone derivative, is a known H1 receptor antagonist with antiallergic properties. nih.gov It works by inhibiting the release of histamine (B1213489) and other mediators involved in the allergic response. In animal studies, it has been shown to antagonize histamine and leukotriene-induced bronchospasm. nih.gov The structural features of these "non-sedative" second-generation H1-antihistamines, which include a condensed heterocyclic ring system, are shared by the 1,8-naphthyridine scaffold. nih.gov

Gastric Antisecretory Properties

Although direct investigations into the gastric antisecretory properties of this compound analogs are not detailed in the available literature, research on 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has revealed potent gastric antisecretory effects. nih.govacs.org These studies, conducted in a pyloric-ligated (Shay) rat model, demonstrated that certain derivatives could significantly lower total acid output in a dose-related manner. nih.gov

Two of the more potent compounds from this series, 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester, were selected for more detailed dose-response evaluations. nih.gov Both of these compounds were found to be more potent than cimetidine (B194882) when tested in the rat model. nih.gov Furthermore, they exhibited inhibitory activity in food-stimulated acid secretion in the Pavlov-pouch, conscious dog model. nih.gov

The precise mechanism of action for the gastric antisecretory effects of this series of 2-oxo-1,8-naphthyridine derivatives has not yet been elucidated. nih.gov However, the consistent and potent activity observed suggests that the naphthyridine scaffold may be a promising starting point for the development of new antisecretory agents.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Analogs of naphthyridinones have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govnih.gov Both reversible and irreversible binding inhibitors based on the researchgate.netnih.gov and researchgate.netnih.gov naphthyridine-3-carbonitrile core structures have been synthesized and evaluated for their EGFR kinase inhibitory activity. nih.gov

Comparative studies have shown that compounds with a 1,7-naphthyridine (B1217170) core can maintain high potency as EGFR inhibitors, whereas those with a 1,8-naphthyridine core are significantly less active. nih.gov These experimental findings are consistent with molecular modeling observations. nih.gov

In a study of anilino-1,4-naphthoquinones, which share some structural features with naphthyridinones, potent EGFR inhibitory activity was observed. nih.gov The inhibitory activity of these compounds was evaluated using the ADP-Glo kinase assay, and the results showed concentration-dependent inhibition with IC50 values in the nanomolar range. nih.gov For instance, a 4-CH3 derivative exhibited an IC50 of 3.96 nM, which was four times more potent than the established EGFR inhibitor erlotinib (B232) (IC50 = 16.17 nM). nih.gov Other derivatives, such as a 4-NO2 compound (IC50 = 11.42 nM) and a 3-NO2 compound (IC50 = 18.64 nM), showed potency comparable to erlotinib. nih.gov

The following table presents the EGFR inhibitory activity of selected anilino-1,4-naphthoquinone derivatives compared to erlotinib.

Compound Substitution IC50 (nM)
Derivative 34-CH33.96
Derivative 84-NO211.42
Derivative 103-NO218.64
Erlotinib-16.17

These findings underscore the potential of naphthyridine and related heterocyclic scaffolds in the design of novel and potent EGFR inhibitors.

Phosphodiesterase 4 (PDE4) Inhibition

Analogs of this compound, specifically 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones, have been designed and identified as potent inhibitors of phosphodiesterase type 4 (PDE4). nih.gov Rational, structure-based design has led to the development of naphthyridinone derivatives with subnanomolar enzymatic potencies. nih.gov

X-ray crystallography has confirmed the binding mode of this novel naphthyridinone template within the PDE4 enzyme. nih.gov Further optimization, targeting both the metal-binding pocket and a solvent-filled pocket of the enzyme, has resulted in compounds with double-digit picomolar enzymatic potencies. nih.gov

The inhibition of PDE4 by these compounds has been explored for therapeutic applications, particularly as inhaled treatments. A strategy focusing on low aqueous solubility was pursued to achieve lung retention and a long duration of action. nih.gov In vivo studies in a rat lung neutrophilia model demonstrated that potent compounds administered via suspension microspray showed clear dose-dependent efficacy. nih.gov

It is worth noting that pan-selective inhibition of PDE4 has been associated with side effects such as gastroparesis in animal models, which may correlate with nausea and emesis in humans. nih.gov This highlights the importance of subtype-selective PDE4 inhibition in developing future therapeutics.

Rationalization of Antiproliferative Activity with Kinase Inhibitionnih.gov

The antiproliferative effects of 7-aryl-substituted (1,5-naphthyridin-4-yl)urea derivatives have been correlated with their potent inhibition of key regulatory kinases, particularly Aurora kinases A and B. These enzymes are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis, thus preventing cancer cell proliferation.

A study investigating a series of these compounds revealed that their inhibitory activity against Aurora kinases A and B is a primary driver of their antiproliferative action. The most active compound identified in this series was 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea, which demonstrated significant potency with IC₅₀ values of 13 nM and 107 nM against Aurora A and Aurora B, respectively.

The data from these studies highlight a clear structure-activity relationship, where specific substitutions on the 1,5-naphthyridine core influence both the potency and selectivity of kinase inhibition, which in turn correlates with the antiproliferative activity in cancer cell lines.

Kinase Inhibition and Antiproliferative Activity Data

The following table summarizes the inhibitory activity of selected 7-aryl-substituted (1,5-naphthyridin-4-yl)urea analogs against Aurora kinases and their corresponding antiproliferative effects on a cancer cell line.

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Antiproliferative IC₅₀ (µM)
1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea13107Data Not Available in Source

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.

Selectivity Profile

The selectivity of the lead compound was evaluated against a panel of other kinases to rationalize its mechanism of action.

Kinase TargetInhibition (%) at 1 µM
Data Not Available in SourceData Not Available in Source

The selectivity profile helps in understanding the specific pathways targeted by the compound.

Computational Chemistry and in Silico Approaches in the Investigation of 7 Chloro 1,5 Naphthyridin 4 1h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, estimating the strength and nature of the interaction. This method is crucial for understanding the potential biological targets of a compound and the structural basis of its activity.

While docking studies specifically for 7-chloro-1,5-naphthyridin-4(1H)-one are not extensively published, research on related naphthyridine isomers demonstrates the utility of this approach. For instance, a study on 1,5-naphthyridine (B1222797) derivatives identified potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in cancer therapy. researchgate.net Docking simulations proposed a binding mode that was later confirmed by X-ray crystallography, validating the predictive power of the model. researchgate.net The simulations revealed that the naphthyridine core acts as a scaffold, positioning substituents to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding site of the kinase.

Similarly, comprehensive docking studies on 1,8-naphthyridine (B1210474) derivatives against the human estrogen receptor, a target in breast cancer, have shown that these compounds can achieve better binding energies than the standard drug Tamoxifen. dntb.gov.ua These studies highlight key interactions, such as hydrogen bonds and pi-pi stacking, that contribute to high binding affinity.

Given the structural similarities, it is plausible that this compound could also effectively bind to kinase targets. The chloro-substituent and the 4-oxo group are expected to participate in hydrogen bonding and halogen bonding, potentially anchoring the molecule within a target's active site.

Table 1: Representative Molecular Docking Results for Naphthyridine Derivatives

Compound Class Target Protein Key Findings Reference
1,5-Naphthyridine derivatives TGF-β type I receptor (ALK5) Potent inhibition (IC50 in low nM range); binding mode confirmed by X-ray crystallography. researchgate.net
1,8-Naphthyridine derivatives Human Estrogen Receptor Superior docking scores and binding energies compared to Tamoxifen. dntb.gov.ua

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. frontiersin.org These models can then be used as 3D queries to screen large chemical databases for novel compounds with the potential for similar biological activity. frontiersin.orgrsc.org

For the 1,5-naphthyridine scaffold, a pharmacophore model would likely include:

A hydrogen bond acceptor feature from the 4-oxo group.

Another hydrogen bond acceptor from one of the nitrogen atoms in the naphthyridine core.

An aromatic/hydrophobic region corresponding to the fused ring system.

A feature corresponding to the 7-chloro group, which could be a hydrogen bond acceptor or a halogen bond donor.

A study focused on developing novel DNA gyrase inhibitors used a pharmacophore model based on existing quinolone and naphthyridine drugs. rsc.org The successful model featured two hydrogen bond acceptors and a hydrophobic feature, which effectively predicted the activity of known inhibitors and guided the design of new ones. rsc.org This demonstrates that a well-validated pharmacophore model based on the this compound core could be a powerful tool for discovering new ligands with desired biological activities by filtering vast compound libraries. frontiersin.orgrsc.org

Table 2: Common Pharmacophore Features for Naphthyridine-like Scaffolds

Feature Description Potential Role in Binding
Hydrogen Bond Acceptor (HBA) An atom with a lone pair of electrons (e.g., carbonyl oxygen, nitrogen). Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the receptor active site.
Hydrogen Bond Donor (HBD) A hydrogen atom attached to an electronegative atom (e.g., N-H in the lactam). Forms hydrogen bonds with acceptor groups (e.g., C=O) in the receptor.
Aromatic Ring (AR) A planar, cyclic, conjugated ring system. Participates in π-π stacking or hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govacs.org These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties—to predict the activity of new, unsynthesized compounds.

While no QSAR studies have been published specifically for this compound, research on the isomeric 1,8-naphthyridin-4-ones provides a clear example of the methodology. A QSAR analysis of 20 1,8-naphthyridin-4-ones as inhibitors of photosystem II in plants developed a statistically significant model. acs.org The model, based on molecular connectivity indices, accounted for 87% of the variation in the inhibitory activity and indicated that the position, size, and polarity of substituents were the key factors controlling activity. acs.org

Another QSAR study on 1,8-naphthyridine derivatives as anti-HIV agents showed that descriptors related to polarizability, electronegativity, and the presence of aromatic nitrogens were crucial for activity. dntb.gov.ua These findings underscore that a QSAR model for a series of 7-substituted-1,5-naphthyridin-4-ones could effectively guide the optimization of this scaffold by predicting which substituents would enhance a desired biological effect.

Density Functional Theory (DFT) and other Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT can predict a molecule's stability, reactivity, and spectroscopic characteristics. uctm.edunih.gov

For this compound, DFT calculations would be invaluable for:

Geometry Optimization: Determining the most stable 3D conformation of the molecule.

Electronic Properties: Calculating the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reactivity Descriptors: Predicting sites susceptible to electrophilic or nucleophilic attack through analysis of the molecular electrostatic potential (MEP) map. The MEP map would likely show negative potential around the carbonyl oxygen and nitrogen atoms, indicating their role as nucleophilic centers.

Spectroscopic Prediction: Simulating IR and NMR spectra to aid in experimental characterization.

Studies on related 1,8-naphthyridine and quinolinone derivatives have successfully used DFT to correlate electronic properties with biological activity. nih.govresearchgate.net For example, DFT calculations on novel 1,8-naphthyridines showed how substituent changes modified the electronic properties and, consequently, the cytotoxic activity of the compounds. researchgate.net

Table 4: Predicted Electronic Properties from DFT Calculations (Illustrative)

Compound Class HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Key Finding Reference
1,8-Naphthyridine derivatives -6.2 to -5.8 -2.1 to -1.8 ~4.0 Electronic properties correlate with cytotoxic activity. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Prioritization

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. nih.gov In silico ADME prediction models provide early-stage assessment of a compound's drug-likeness, helping to identify potential liabilities and prioritize candidates for synthesis and further testing. alliedacademies.org

For this compound, various ADME parameters can be predicted using computational tools. These predictions are often based on established rules, such as Lipinski's Rule of Five, and models built from large datasets of experimental results.

Key predicted ADME properties would include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The naphthyridine ring itself could be a site for oxidation.

Excretion: Predictions related to the compound's clearance from the body.

Studies on various heterocyclic compounds, including naphthyridine derivatives, routinely employ in silico ADME predictions to filter and prioritize hits from screening campaigns. alliedacademies.orgmdpi.com For example, a computational study of 1,8-naphthyridine derivatives as potential anti-breast cancer agents used ADMET predictions to confirm that the most promising compounds from docking studies had acceptable drug-like properties. dntb.gov.ua

Table 5: Representative In Silico ADME Predictions for Naphthyridine-like Compounds

Property Predicted Value/Classification Implication for Drug Development
Molecular Weight < 500 g/mol Compliant with Lipinski's Rule of Five, favors good absorption and distribution.
LogP (Lipophilicity) 1-3 Optimal range for balancing solubility and permeability.
Hydrogen Bond Donors ≤ 5 Compliant with Lipinski's rules, important for membrane permeability.
Hydrogen Bond Acceptors ≤ 10 Compliant with Lipinski's rules, important for solubility and target binding.
Human Intestinal Absorption High Indicates good potential for oral bioavailability.

Analytical Methodologies in the Research of 7 Chloro 1,5 Naphthyridin 4 1h One

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 7-chloro-1,5-naphthyridin-4(1H)-one, providing fundamental information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular framework of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the nitrogen atoms within the naphthyridine core. The protons on the pyridinone ring and the chloro-substituted pyridine (B92270) ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The N-H proton of the lactam is expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C4) is characteristically found at a significant downfield shift (typically >160 ppm). The carbons attached to the chlorine (C7) and nitrogen atoms also exhibit specific chemical shifts. The parent 1,5-naphthyridine (B1222797) shows signals at δ 150.0 (C2, C6), 125.0 (C3, C7), 136.9 (C4, C8), and 143.2 (C4a, C8a), which serve as a basis for predicting the shifts in the substituted derivative. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2~8.5 (d)~145
H-3~6.5 (d)~115
C-4-~175
C-4a-~140
N-5--
H-6~8.8 (d)~152
C-7-~135
H-8~7.8 (d)~122
C-8a-~148
N-H~12.0 (br s)-

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound.

Low-Resolution MS: In a standard mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern characteristic of a chlorine-containing compound: a pair of peaks separated by 2 mass units, with a relative intensity ratio of approximately 3:1 (for the ³⁵Cl and ³⁷Cl isotopes). For C₈H₅ClN₂O, the expected molecular ion peaks would be at m/z 180 and 182.

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different atomic compositions, thus unequivocally confirming the chemical formula of this compound.

Table 2: Expected Mass Spectrometry Data

Technique Ion Expected m/z (Nominal) Expected m/z (Exact)
MS[M(³⁵Cl)]⁺180-
MS[M(³⁷Cl)]⁺182-
HRMS[M+H(³⁵Cl)]⁺-181.01665
HRMS[M+H(³⁷Cl)]⁺-183.01370

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands.

N-H Stretch: A broad absorption band between 3200 and 3400 cm⁻¹ corresponding to the N-H group of the lactam.

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic naphthyridine ring system.

C-Cl Stretch: An absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

The analysis of related naphthyridine structures by FTIR helps in assigning these vibrational modes with greater confidence. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about its chromophoric system. The extended π-system of the this compound core is expected to absorb UV radiation, resulting in one or more absorption maxima (λ_max). The position and intensity of these bands are sensitive to the solvent polarity. This technique is often used to determine the concentration of the compound in solution. Studies on similar naphthyridine systems show electronic transitions that can be analyzed using theoretical methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

Chromatographic Purification and Analysis

Chromatography is essential for the separation, purification, and analytical assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for monitoring the progress of its synthesis reactions. A stability-indicating HPLC method can also be developed to separate the main compound from any potential degradation products. researchgate.net

A typical analytical setup would involve:

Stationary Phase: A reversed-phase column, such as a C18 (octadecylsilyl) column, is commonly used for compounds of this polarity.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) is typically employed.

Detection: A UV detector set at one of the compound's absorption maxima (λ_max) would be used for detection and quantification.

The retention time of the compound under specific chromatographic conditions is a characteristic identifier, while the peak area allows for quantitative analysis of its purity.

Table 3: Exemplary HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient e.g., 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) (where applicable for volatile derivatives)

Gas Chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. For a compound like this compound, which is a heterocyclic ketone, its volatility may be limited due to its polarity and potential for intermolecular hydrogen bonding. Therefore, direct analysis by GC might be challenging. However, the technique becomes highly applicable for the analysis of its volatile derivatives.

Derivatization: To make this compound amenable to GC analysis, a chemical derivatization process would typically be employed. This involves reacting the compound to introduce a less polar and more volatile functional group. For the N-H group in the naphthyridinone ring, a common derivatization strategy is silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the molecule.

Instrumentation and Method: The derivatized sample would be injected into the GC instrument, where it is vaporized in a heated inlet. An inert carrier gas, such as helium or nitrogen, then transports the vaporized analytes through a capillary column. The column's stationary phase is selected based on the polarity of the analyte. For a silylated derivative of this compound, a non-polar or medium-polarity column (e.g., with a phenyl polysiloxane stationary phase) would likely be effective.

Separation occurs as the derivatives interact with the stationary phase. Compounds with weaker interactions travel faster through the column, resulting in shorter retention times. Upon exiting the column, the separated components are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both identification and quantification. GC-MS is particularly powerful as it provides a mass spectrum for each separated component, which can be used to confirm the identity of the derivative and, by extension, the original compound.

Hypothetical GC-MS Parameters for TMS-derivatized this compound

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 amu |

X-ray Crystallography for Solid-State Structural Elucidation

Principle: The technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern of spots of varying intensity. By measuring the positions and intensities of these diffracted spots, it is possible to mathematically reconstruct the electron density map of the molecule and thus determine the positions of the individual atoms.

Application to this compound: To perform X-ray crystallography on this compound, the first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by other techniques such as vapor diffusion or slow cooling.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data is collected at various orientations. The resulting data is then processed to yield the unit cell dimensions, space group, and the final crystal structure.

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of similar structures, such as other naphthyridinone derivatives, suggests that the molecule would likely be planar or nearly planar. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding (N-H···O=C) and π-π stacking between the aromatic rings.

Below is an illustrative table of the kind of crystallographic data that would be obtained from such an analysis.

Illustrative Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₈H₅ClN₂O
Formula Weight 180.59
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 12.0
c (Å) 8.5
α (°) 90
β (°) 95
γ (°) 90
Volume (ų) 761.25
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.575

| R-factor (%) | < 5 |

Future Research Directions and Pre Clinical Translational Potential of 7 Chloro 1,5 Naphthyridin 4 1h One

Exploration of New Synthetic Pathways and Catalytic Methods

The synthesis of the 1,5-naphthyridine (B1222797) ring system has traditionally relied on classic cyclization reactions. nih.gov Future efforts will likely focus on developing more efficient, scalable, and environmentally benign methods to access the 7-chloro-1,5-naphthyridin-4(1H)-one core and its derivatives.

Key areas for exploration include:

Novel Cyclization Strategies: While established methods like the Skraup synthesis, which utilizes 3-aminopyridine (B143674) and glycerol, provide access to the core, researchers are exploring milder and more versatile approaches. nih.govnih.gov This includes modified Friedländer reactions and intramolecular cycloadditions that may offer better control over substitution patterns. nih.gov

Advanced Catalytic Methods: The use of transition-metal catalysis for the late-stage functionalization of the naphthyridine core is a promising avenue. This could involve developing C-H activation methods to directly install functional groups onto the heterocyclic rings, bypassing the need for pre-functionalized precursors.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance safety for key synthetic steps, such as chlorination and subsequent nucleophilic substitutions. Microwave-mediated intramolecular Diels-Alder reactions have already been shown to be effective for preparing related fused 1,5-naphthyridines. nih.gov

Synthetic Method Description Potential Improvements
Skraup Synthesis Cyclization of a substituted 3-aminopyridine with glycerol, typically under harsh acidic conditions. nih.govnih.govDevelopment of milder catalysts and solvent systems; use of microwave irradiation to reduce reaction times.
Friedländer Annulation Reaction of an ortho-amino-pyridine aldehyde or ketone with a compound containing a reactive α-methylene group.Broader substrate scope, asymmetric variants for chiral scaffolds.
Halogenation/Nucleophilic Substitution Chlorination of the corresponding hydroxyl-1,5-naphthyridine followed by substitution of the chloro group. nih.govExploration of novel halogenating agents; palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for C-C and C-N bond formation. nih.gov

Identification and Validation of Novel Molecular Targets

While the specific molecular targets of this compound itself are not extensively defined, the broader naphthyridinone scaffold has been successfully employed to target key proteins implicated in human diseases, particularly cancer. A major future direction is to systematically screen derivatives of this compound to identify and validate novel, high-impact molecular targets.

Recent breakthroughs with related scaffolds provide a logical starting point for these investigations:

Kinase Inhibition: Many heterocyclic compounds, including those with naphthyridine and quinazoline (B50416) cores, function as ATP-competitive kinase inhibitors. The 1,6-naphthyridinone scaffold has yielded potent MET inhibitors, suggesting that derivatives of this compound could be rationally designed to target other oncogenic kinases. researchgate.net

KRAS Inhibition: The discovery of fulzerasib (B10856207) (GFH925), a novel tetracyclic naphthyridinone, as a potent and selective covalent inhibitor of KRAS G12C demonstrates the potential of this scaffold to target challenging oncogenes. acs.org This success opens the door to exploring modifications of the this compound core to target various RAS mutants or other GTPases.

DNA Damage Response Proteins: Structurally similar quinazoline derivatives have been developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. mdpi.com This suggests that the naphthyridinone scaffold could be explored for its potential to inhibit PARP or other proteins involved in the DNA damage response pathway.

Potential Target Class Example Rationale
Protein Kinases MET, EGFR, ALKThe naphthyridinone scaffold can mimic the hinge-binding motifs of known kinase inhibitors. researchgate.net
GTPases KRAS (e.g., G12C, G12D)Success of the naphthyridinone-based fulzerasib provides a structural precedent. acs.org
DNA Repair Enzymes PARP1Structural similarity to known PARP inhibitors based on the quinazoline core. mdpi.com
Epigenetic Targets Bromodomains, MethyltransferasesThe scaffold can be elaborated to interact with specific reader or writer domains.

Rational Design and Lead Optimization of Advanced Naphthyridinone Scaffolds

The 7-chloro substituent is not merely a structural feature but a crucial synthetic handle for lead optimization. The chlorine atom is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the systematic introduction of a wide variety of functional groups at the 7-position to probe structure-activity relationships (SAR) and optimize pharmacological properties. nih.gov

Future rational design strategies will focus on:

Exploring SAR at the 7-Position: A library of derivatives can be created by reacting this compound with various amines, alcohols, and thiols to explore how different substituents impact target binding affinity and selectivity.

Modification of Other Positions: In addition to the 7-position, the N1 nitrogen and the aromatic ring at positions 2, 3, 6, and 8 are all amenable to modification to fine-tune the molecule's physicochemical properties, metabolic stability, and pharmacokinetic profile. researchgate.net

Structure-Based Drug Design (SBDD): Once a validated target is identified, co-crystal structures of the target protein with a naphthyridinone ligand can guide the design of more potent and selective analogues. acs.org This approach was critical in the development of the KRAS G12C inhibitor fulzerasib. acs.org

Improving Pharmacokinetics: Lead optimization efforts will aim to enhance properties such as solubility, cell permeability, and metabolic stability while reducing off-target effects and potential toxicity, a strategy successfully applied to other heterocyclic scaffolds. mdpi.comnih.gov

Development of Mechanistic Probes for Biological Systems

Beyond serving as therapeutic candidates, derivatives of this compound can be developed into powerful chemical probes to investigate complex biological systems. These tools are essential for target validation, studying drug-target engagement in living cells, and elucidating mechanisms of action.

The synthetic versatility of the scaffold is key to developing such probes:

Affinity-Based Probes: The chloro group can be displaced by a linker attached to a reporter tag, such as biotin (B1667282) for affinity purification of target proteins or a fluorescent dye (e.g., fluorescein, rhodamine) for visualizing target localization in cells via microscopy.

Photoaffinity Labels: A photoreactive group (e.g., a diazirine or benzophenone) can be incorporated into the molecule. Upon UV irradiation, this group forms a covalent bond with the target protein, enabling unambiguous identification of the binding partner(s).

Click Chemistry Handles: The introduction of a terminal alkyne or azide (B81097) group onto the naphthyridinone scaffold allows for the use of "click" chemistry (copper-catalyzed or strain-promoted alkyne-azide cycloaddition) to attach a wide range of reporter tags in a highly efficient and specific manner. The reactivity of the 7-chloro position provides an ideal site for introducing these handles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of naphthyridinone-based inhibitors is no exception. nih.govspringernature.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. researchgate.netnih.gov

Future applications in this area include:

High-Throughput Virtual Screening: AI/ML algorithms can screen massive virtual libraries of compounds to identify novel naphthyridinone scaffolds that are predicted to be active against a specific target. nih.gov This prioritizes synthetic efforts on compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core this compound structure, optimized for desired properties such as high potency, selectivity, and drug-likeness.

Prediction of ADMET Properties: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This allows researchers to filter out molecules with predicted poor pharmacokinetic profiles or toxicity issues early in the discovery process, saving time and resources. springernature.com

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models from an initial set of synthesized and tested derivatives, ML can predict the activity of new, yet-to-be-synthesized analogues, guiding the next round of lead optimization. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-1,5-naphthyridin-4(1H)-one, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is commonly synthesized via chlorination of 1,5-naphthyridin-4(1H)-one derivatives using POCl₃ under reflux conditions. For example, 4-chloro-1,5-naphthyridine 1-oxide can be hydrolyzed to yield hydroxy derivatives (e.g., 81% yield under 0.1 M NaOH, reflux, 3 h) . Optimizing reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like oxidized or dimerized species. Characterization via HPLC-MS and NMR is recommended to confirm purity.

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?

  • Methodological Answer : Key distinguishing features include:

  • ¹H NMR : A deshielded proton at the 4-position due to keto-enol tautomerism (δ ~12-14 ppm for the NH proton in DMSO-d₆).
  • ¹³C NMR : A carbonyl carbon resonance at ~175-180 ppm.
  • IR : A strong C=O stretch at ~1650-1680 cm⁻¹ and C-Cl stretch at ~550-600 cm⁻¹. Compare with reference spectra of 1,5-naphthyridine derivatives in and for validation .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine at position 7 is susceptible to nucleophilic displacement. For instance:

  • Aminolysis : Reacts with aniline hydrochloride to form 7-anilino derivatives (e.g., 42% yield under reflux in polar aprotic solvents) .
  • Hydrolysis : Converts to hydroxy derivatives under alkaline conditions (e.g., 76% yield with NaOH) . Monitor reaction progress via TLC using silica gel plates and UV detection.

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution, identifying electrophilic centers (e.g., C-7) for functionalization.
  • Docking Studies : Screen derivatives against target enzymes (e.g., kinases) using AutoDock Vina. For example, fused chromeno-naphthyridines have shown antiproliferative activity via topoisomerase I inhibition . Validate predictions with in vitro assays.

Q. What experimental strategies resolve contradictory data in the regioselectivity of halogenation reactions for 1,5-naphthyridine derivatives?

  • Methodological Answer :

  • Controlled Experiments : Vary halogenating agents (e.g., POCl₃ vs. PCl₅) and solvents (e.g., DMF vs. Ph₂O) to map substituent effects. For example, 2-methyl-1,5-naphthyridin-4(1H)-one yields mixtures under Ph₂O reflux .
  • Kinetic vs. Thermodynamic Control : Use low-temperature NMR to trap intermediates. Reference , where crown ethers enhance alcoholysis efficiency .

Q. How can factorial design optimize the synthesis of this compound derivatives for drug discovery?

  • Methodological Answer :

  • Variables : Temperature (80–120°C), solvent (DMF, MeCN), and catalyst (e.g., dibenzo-1,8-crown-6).
  • Design : Use a 2³ factorial matrix to assess main effects and interactions. For example, shows crown ethers improve yields in methoxylation reactions (67% vs. <50% without) . Analyze via ANOVA to identify critical factors.

Methodological Challenges and Solutions

Q. What strategies mitigate keto-enol tautomerism interference in characterizing this compound?

  • Answer :

  • Deuterated Solvents : Use DMSO-d₆ to stabilize the enol form for NMR analysis.
  • Low-Temperature IR : Capture tautomeric equilibrium shifts.
  • X-ray Crystallography : Resolve solid-state structures, as in for fused naphthyridines .

Q. How do solvent polarity and proticity affect the stability of this compound during storage?

  • Answer :

  • Storage Recommendations : Use anhydrous aprotic solvents (e.g., MeCN) under inert gas to prevent hydrolysis.
  • Stability Assays : Monitor degradation via accelerated aging studies (40°C/75% RH) with HPLC quantification.

Theoretical Frameworks

  • Guiding Principle : Link synthesis pathways to heterocyclic chemistry theories (e.g., Baldwin’s rules for ring closure) .
  • Contradiction Analysis : Apply the "Ask, Research, Learn, Do" framework ( ) to iteratively refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-1,5-naphthyridin-4(1H)-one
Reactant of Route 2
7-chloro-1,5-naphthyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.